1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

Catalog No.
S719176
CAS No.
25600-66-2
M.F
C10H7F15O
M. Wt
428.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

CAS Number

25600-66-2

Product Name

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol

Molecular Formula

C10H7F15O

Molecular Weight

428.14 g/mol

InChI

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2

InChI Key

LWCLGUDCFDTQBF-UHFFFAOYSA-N

SMILES

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO

Canonical SMILES

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO

Material Properties

,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecan-1-ol, also known as 1H,1H,2H,2H,3H,3H-perfluorodecan-1-ol, is a perfluorinated alcohol. Perfluorinated alcohols are a class of chemicals where all the hydrogen atoms bonded to the carbon atoms are replaced by fluorine atoms. This unique structure gives them specific properties that are of interest to researchers in various fields.

  • Chemical formula: C₁₀H₇F₁₅O Source: National Institutes of Health, [PubChem: )]
  • Molecular weight: 428.14 g/mol [Source: Santa Cruz Biotechnology, ]

Potential Applications in Scientific Research

  • High thermal and chemical stability: The strong carbon-fluorine bonds make it resistant to high temperatures and harsh chemicals. [Source: American Chemical Society, "Polymers from Perfluoroalkyl Ethers. Thermal and Chemical Stability of Model Compounds", Industrial & Engineering Chemistry Research, 1994, 33 (8), 2077-2083]
  • Hydrophobic and oleophobic properties: It repels both water and oil, making it a potential candidate for studies on surface modification and self-assembly. [Source: Royal Society of Chemistry, "Recent advances in the chemistry of perfluorinated amphiphiles", Chemical Society Reviews, 2012, 41, 2590-2610]

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol characterized by its unique chemical structure that incorporates multiple fluorine atoms. Its molecular formula is C10H5F17O, and it has a molecular weight of approximately 464.12 g/mol . This compound belongs to a class of substances known as perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are recognized for their stability and resistance to degradation in the environment. These properties make them valuable in various industrial applications, although they have also raised concerns regarding environmental persistence and potential health effects.

  • Toxicity: Studies suggest some perfluorinated alcohols can be persistent organic pollutants, accumulating in the environment and potentially affecting human health. However, data specific to PFDO toxicity is lacking.
  • Flammability: Information on the flammability of PFDO is not available. Still, fluorinated compounds can sometimes be flammable depending on their structure.

  • Oxidation: This reaction converts 1H,1H,2H,2H-perfluorodecan-1-ol into 2H,2H-perfluoroalkanoic acids .
  • Dehydrohalogenation: Treatment with strong bases leads to the formation of unsaturated alcohols .
  • Hydrolysis: Fluorinated iodides can be hydrolyzed to yield corresponding alcohols .
  • Polymerization: The compound can react with polyisocyanates to produce fluorinated polyurethane polymers .

These reactions highlight the versatility of 1H,1H,2H,2H-perfluorodecan-1-ol in synthetic organic chemistry.

The applications of 1H,1H,2H,2H-perfluorodecan-1-ol are diverse:

  • Coatings: Due to its hydrophobic properties, it is used in water-repellent coatings.
  • Surfactants: It serves as a surfactant in various formulations due to its unique surface-active properties.
  • Polymer Production: It is utilized in the synthesis of fluorinated polymers and materials that require chemical resistance .

These applications leverage the compound's stability and unique chemical characteristics.

Interaction studies involving 1H,1H,2H,2H-perfluorodecan-1-ol primarily focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that PFAS compounds can interact with proteins and enzymes in biological systems, potentially leading to altered metabolic processes . Further studies are necessary to fully understand these interactions and their implications for health and environmental safety.

Several compounds share structural similarities with 1H,1H,2H,2H-perfluorodecan-1-ol. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1H,1H,2H-perfluorohexan-1-olC6HF13OShorter carbon chain; different physical properties
2-Iodo-1H,1H-perfluorooctan-1-olC8HF11IOContains iodine; used for different synthetic pathways
3M Perfluoroalkyl sulfonic acidC8F17O3SSulfonic acid group; different reactivity
4-(Perfluorobutyl)phenolC10F21OPhenolic structure; different applications

The primary uniqueness of 1H,1H,2H,2H-perfluorodecan-1-ol lies in its long carbon chain combined with multiple fluorine substitutions that enhance its stability and functional properties compared to shorter-chain perfluoroalcohols. This characteristic makes it particularly useful in applications requiring high resistance to environmental degradation.

XLogP3

5.4

Wikipedia

7:3 Fluorotelomer alcohol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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